3-bromo-N-[[3-(propan-2-ylamino)phenyl]methyl]pyridine-2-carboxamide
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Overview
Description
3-bromo-N-[[3-(propan-2-ylamino)phenyl]methyl]pyridine-2-carboxamide is a complex organic compound that belongs to the class of pyridine carboxamides This compound features a bromine atom attached to the pyridine ring and an isopropylamino group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[[3-(propan-2-ylamino)phenyl]methyl]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-methylpyridine to form 3-bromo-2-methylpyridine, followed by a series of reactions to introduce the carboxamide and isopropylamino groups. The reaction conditions often require the use of strong bases, solvents like toluene, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[[3-(propan-2-ylamino)phenyl]methyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydride for deprotonation, and oxidizing agents like hydrogen peroxide for oxidation reactions. The conditions often involve specific temperatures, solvents, and reaction times to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-bromo-N-[[3-(propan-2-ylamino)phenyl]methyl]pyridine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It may have potential therapeutic applications, although further research is needed to fully understand its effects.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-bromo-N-[[3-(propan-2-ylamino)phenyl]methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine carboxamides and brominated aromatic compounds. Examples include:
- 3-bromo-2-methylpyridine
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
What sets 3-bromo-N-[[3-(propan-2-ylamino)phenyl]methyl]pyridine-2-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
3-bromo-N-[[3-(propan-2-ylamino)phenyl]methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O/c1-11(2)20-13-6-3-5-12(9-13)10-19-16(21)15-14(17)7-4-8-18-15/h3-9,11,20H,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZANJSVPWPWCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC(=C1)CNC(=O)C2=C(C=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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